3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Overview
Description
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound that features a fluoropyridine moiety and an oxadiazole ring
Preparation Methods
The synthesis of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps, starting with the preparation of the fluoropyridine and oxadiazole intermediates. One common synthetic route includes the following steps:
Synthesis of 5-Fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluoropyridinium salts.
Formation of the oxadiazole ring: The carboxylic acid derivative is then reacted with hydrazine to form a hydrazide, which is subsequently cyclized with a suitable reagent like phosphoryl chloride to form the 1,2,4-oxadiazole ring.
Coupling of the intermediates: The final step involves coupling the fluoropyridine and oxadiazole intermediates through a propanoic acid linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
3-(5-Fluoropyridin-2-yl)propanoic acid: Lacks the oxadiazole ring, which may result in different biological activity and chemical properties.
2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid: Contains additional chlorine atoms and an amino group, which can alter its reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine:
The uniqueness of this compound lies in its combination of the fluoropyridine and oxadiazole moieties, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
CAS No. |
917911-22-9 |
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Molecular Formula |
C10H8FN3O3 |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C10H8FN3O3/c11-6-1-2-7(12-5-6)10-13-8(17-14-10)3-4-9(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI Key |
FTJWVXOPHFZHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NOC(=N2)CCC(=O)O |
Origin of Product |
United States |
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